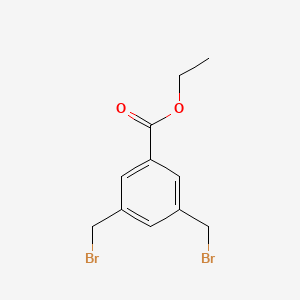
Ethyl 3,5-bis(bromomethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,5-bis(bromomethyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two bromomethyl groups attached to the benzene ring at positions 3 and 5, and an ethyl ester group attached to the carboxylic acid at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-bis(bromomethyl)benzoate typically involves the bromination of 3,5-dimethylbenzoic acid followed by esterification. The bromination is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
After bromination, the resulting 3,5-Bis(bromomethyl)benzoic acid is subjected to esterification with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to achieve high yields of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved safety. The use of automated systems for bromination and esterification can also enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Ethyl 3,5-bis(bromomethyl)benzoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols and other reduced derivatives.
科学的研究の応用
Ethyl 3,5-bis(bromomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of Ethyl 3,5-bis(bromomethyl)benzoate involves its interaction with various molecular targets. The bromomethyl groups can act as electrophiles, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, potentially altering their function.
The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further participate in biochemical reactions. The overall mechanism of action depends on the specific context in which the compound is used, including the presence of other reactants and the environmental conditions.
類似化合物との比較
Similar Compounds
3,5-Dimethylbenzoic Acid: Lacks the bromomethyl groups and has different reactivity.
3,5-Bis(chloromethyl)benzene-1-carboxylic Acid Ethyl Ester: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
3,5-Bis(methyl)benzene-1-carboxylic Acid Ethyl Ester: Lacks the halogen atoms, resulting in different reactivity and applications.
Uniqueness
Ethyl 3,5-bis(bromomethyl)benzoate is unique due to the presence of bromomethyl groups, which confer specific reactivity and potential for diverse chemical transformations. The combination of bromomethyl groups and an ester functionality makes it a versatile compound for various applications in synthetic chemistry and industrial processes.
特性
分子式 |
C11H12Br2O2 |
|---|---|
分子量 |
336.02 g/mol |
IUPAC名 |
ethyl 3,5-bis(bromomethyl)benzoate |
InChI |
InChI=1S/C11H12Br2O2/c1-2-15-11(14)10-4-8(6-12)3-9(5-10)7-13/h3-5H,2,6-7H2,1H3 |
InChIキー |
AFLRUIRVLODVDD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC(=C1)CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















